Dilauramidoglutamide lysine
Description
Structure
2D Structure
Properties
CAS No. |
854278-75-4 |
|---|---|
Molecular Formula |
C40H72N4O10 |
Molecular Weight |
769.0 g/mol |
IUPAC Name |
(2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H72N4O10/c1-3-5-7-9-11-13-15-17-19-24-35(46)43-32(39(51)52)26-28-34(45)41-30-22-21-23-31(38(49)50)42-37(48)29-27-33(40(53)54)44-36(47)25-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30H2,1-2H3,(H,41,45)(H,42,48)(H,43,46)(H,44,47)(H,49,50)(H,51,52)(H,53,54)/t31-,32-,33-/m0/s1 |
InChI Key |
QSPSHAXZIXJLFB-ZDCRTTOTSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies for Dilauramidoglutamide Lysine and Analogues
Established Synthetic Pathways for Amino Acid-Based Gemini (B1671429) Surfactants
The synthesis of Dilauramidoglutamide Lysine (B10760008), a prominent member of the amino acid-based gemini surfactant family, typically follows a multi-step chemical synthesis process. Gemini surfactants, characterized by their structure of two hydrophobic tails and two hydrophilic head groups linked by a spacer, can be synthesized through various chemical and enzymatic routes. researchgate.netwaters.com For Dilauramidoglutamide Lysine, the industrial synthesis is a well-defined chemical process. google.com
The primary pathway involves the reaction of dilauramidoglutamic acid with the amino acid lysine under controlled conditions to form an intermediate product. This is followed by a neutralization step, where the acidic intermediate is treated with a base, such as caustic soda (sodium hydroxide), to form the sodium salt, Sodium this compound. The final stage of the synthesis is a purification process to eliminate any by-products and unreacted starting materials, ensuring the quality and purity of the final product. google.com
The raw materials for this synthesis are derived from natural sources. Dilauramidoglutamic acid is a derivative of glutamic acid featuring lauric acid side chains, and lysine is an essential amino acid. google.com The use of amino acids as the polar head groups is a defining characteristic of this class of surfactants. google.com The linkage between the hydrophobic tails and the amino acid headgroups is typically an amide or ester bond, which can be formed through various condensation reactions. acsgcipr.org
| Step | Description | Reactants | Product |
| 1. Reaction | Formation of an intermediate product under controlled conditions. | Dilauramidoglutamic acid, Lysine | Intermediate acidic product |
| 2. Neutralization | Formation of the sodium salt. | Intermediate acidic product, Caustic soda (NaOH) | Sodium this compound |
| 3. Purification | Removal of by-products and unreacted species. | Crude reaction mixture | Purified Sodium this compound |
Molecular Design Principles for Tailoring this compound Structure
The versatile structure of this compound allows for molecular modifications to tailor its physicochemical properties for specific applications. The design principles revolve around the three key components of the molecule: the amino acid backbone, the hydrophobic chains, and the spacer group.
Amino Acid Backbone Modifications
The hydrophilic head groups of this compound are composed of glutamic acid and lysine. google.com The choice of amino acids significantly influences the surfactant's properties. Modifications to this backbone could involve substituting glutamic acid or lysine with other amino acids. For instance, using a more basic amino acid like arginine could enhance the cationic nature of the surfactant, while employing an acidic amino acid like aspartic acid could increase its anionic character. The stereochemistry of the amino acids can also play a role in the self-assembly and biological activity of the resulting surfactant.
Hydrophobic Chain Engineering
The hydrophobic character of this compound is determined by its two lauryl (dodecyl) chains. google.com The length and branching of these alkyl chains are critical factors in tuning the surfactant's properties. Increasing the chain length generally leads to a decrease in the critical micelle concentration (CMC) and an increase in hydrophobicity. Conversely, shorter or branched alkyl chains can increase the surfactant's water solubility and modify its packing in micelles and at interfaces. Introducing unsaturation or aromatic moieties into the hydrophobic tails can also impart unique properties.
Spacer Group Variations in Gemini Structures
In the structure of this compound, the lysine molecule itself acts as the spacer group, linking the two lauroyl-glutamyl moieties. In the broader context of gemini surfactants, the nature of the spacer group (be it rigid or flexible, hydrophobic or hydrophilic, and its length) is a key determinant of the surfactant's aggregation behavior and surface properties. For analogues of this compound, the lysine spacer could be replaced with other diamino compounds of varying chain lengths or functionalities. This modification would alter the distance and flexibility between the two head groups, thereby influencing the surfactant's ability to lower surface tension and form micelles.
| Molecular Component | Design Principle | Potential Effect on Properties |
| Amino Acid Backbone | Substitution of glutamic acid or lysine with other amino acids (e.g., arginine, aspartic acid). | Alteration of charge, chirality, and headgroup interactions. |
| Hydrophobic Chains | Variation of the alkyl chain length (e.g., shorter or longer than C12), introduction of branching, unsaturation, or aromatic groups. | Modification of hydrophobicity, critical micelle concentration (CMC), and packing parameter. |
| Spacer Group | Replacement of the lysine spacer with other diamino compounds of different lengths and flexibilities. | Influence on the distance and interaction between head groups, affecting surface activity and aggregation. |
Purity Assessment and Isolation Methodologies for Synthesized this compound
Ensuring the high purity of synthesized this compound is crucial for its intended applications. A combination of analytical techniques is employed for its characterization and purity assessment. These methods confirm the chemical structure and identify any potential impurities.
Commonly used analytical methods for the characterization of this compound and related amino acid-based surfactants include:
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to elucidate the molecular structure. whiterose.ac.uk
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a key technique for assessing purity and quantifying the main component and any impurities. whiterose.ac.uk
Other Techniques: UV-Vis spectroscopy, X-ray diffraction, and differential scanning calorimetry can provide further information on the compound's properties and purity. whiterose.ac.uk
The isolation and purification of this compound from the reaction mixture are critical steps to achieve the desired quality. Based on the purification strategies for similar peptide-based and amino acid-based surfactants, the following methodologies are highly applicable:
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purifying gemini surfactants and peptides. cem.com Reversed-phase HPLC (RP-HPLC) is particularly effective in separating the target compound from by-products and unreacted starting materials based on differences in hydrophobicity.
Crystallization: This method can be employed to obtain a highly purified solid product. The crude product is dissolved in a suitable solvent system, and crystals of the pure compound are allowed to form upon cooling or changing the solvent composition. The presence of certain surfactants can aid in the crystallization of amino acid-based compounds. google.com
Lyophilization (Freeze-Drying): After purification by chromatography, the compound is often obtained in a dilute aqueous solution. Lyophilization is a common technique to remove the solvent and obtain the final product as a dry powder.
| Methodology | Principle | Application in this compound Purification |
| Preparative HPLC | Separation based on differential partitioning of components between a mobile and stationary phase. | High-resolution purification to remove closely related impurities. |
| Crystallization | Formation of a solid crystalline phase from a solution, excluding impurities. | Isolation of the product in a highly pure, solid form. |
| Lyophilization | Removal of solvent by freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid phase to the gas phase. | Obtaining the purified product as a stable, dry powder from an aqueous solution. |
Supramolecular Organization and Self Assembly Mechanisms of Dilauramidoglutamide Lysine
Thermodynamics and Kinetics of Aggregate Formation
The spontaneous aggregation of Sodium Dilauramidoglutamide Lysine (B10760008) in aqueous solutions is a thermodynamically driven process aimed at minimizing the unfavorable contact between its hydrophobic regions and water molecules. This process is characterized by specific thermodynamic and kinetic parameters that define the onset and nature of aggregate formation.
The Critical Micelle Concentration (CMC) is a fundamental parameter that quantifies the concentration of a surfactant in a solution at which the formation of micelles becomes appreciable. Above the CMC, surfactant monomers are in equilibrium with these self-assembled aggregates. For Sodium Dilauramidoglutamide Lysine, the CMC has been reported to be approximately 1.2 mmol/L in a buffered system. researchgate.net
The significance of the CMC value is multifold:
It marks the concentration at which the surfactant's properties, such as surface tension, change abruptly.
It provides insight into the thermodynamic stability of the micelles; a lower CMC value generally indicates a greater tendency for the surfactant to self-assemble and form more stable micelles.
Functionally, the CMC determines the minimum concentration required for the compound to act effectively as an emulsifier or solubilizing agent, as the interior of the micelles provides a hydrophobic microenvironment capable of encapsulating lipophilic substances. researchgate.net
| Parameter | Reported Value | System Condition |
| Critical Micelle Concentration (CMC) | 1.2 mmol/L | Buffered System |
This table presents the reported Critical Micelle Concentration (CMC) for Sodium this compound under specified conditions.
The Critical Packing Parameter (CPP) theory is a geometric framework used to predict the morphology of the aggregates formed by amphiphilic molecules. uobabylon.edu.iqwisdomlib.org The CPP is a dimensionless number calculated as:
CPP = v / (a0 * lc)
Where:
v is the volume of the hydrophobic tail(s).
a0 is the optimal area of the hydrophilic head group at the aggregate-water interface.
lc is the critical length of the hydrophobic tail(s).
The value of the CPP dictates the preferred curvature of the amphiphile interface and, consequently, the shape of the resulting aggregate. stevenabbott.co.uk Sodium this compound is described as a conical amphiphile. researchgate.netmdpi.com This molecular geometry is a direct consequence of the relative sizes of its bulky hydrophobic tails and its hydrophilic head group, which translates to a specific CPP value that favors non-lamellar structures. This conical shape is crucial in preventing the formation of highly ordered, crystalline structures, especially when interacting with other molecules. mdpi.com
| Critical Packing Parameter (CPP) Value | Predominant Aggregate Morphology |
| < 1/3 | Spherical Micelles |
| 1/3 to 1/2 | Cylindrical or Rod-like Micelles |
| 1/2 to 1 | Flexible Bilayers or Vesicles |
| > 1 | Inverted Micelles (in non-polar media) |
This table illustrates the correlation between the Critical Packing Parameter (CPP) value and the predicted shape of the self-assembled surfactant aggregates.
Hierarchical Self-Assembly in Confined Geometries
The self-assembly of Sodium this compound becomes more complex within confined geometries, such as within the core of microcapsules. In these environments, the molecule participates in hierarchical self-assembly, where primary aggregates further organize into larger, more complex architectures. mdpi.comrsc.org
The structure of Sodium this compound, featuring two lauryl chains (hydrophobic) and a glutamide-lysine headgroup (hydrophilic), allows for adaptive hydrophobic-hydrophilic interactions. mdpi.com In a confined space, these interactions drive the formation of an irregular supramolecular structure. mdpi.com The conical geometry of the molecule prevents the efficient, regular packing that is characteristic of cylindrical amphiphiles. This inherent irregularity is a key feature of its self-assembly behavior. researchgate.net
A significant aspect of Sodium this compound's functionality is its ability to engage in cooperative self-assembly with other amphiphilic molecules, most notably ceramides (B1148491). mdpi.com Ceramides, which are crucial components of the skin's lipid barrier, are typically cylindrical molecules that tend to self-assemble into highly ordered, crystalline lamellar structures. mdpi.comnih.gov
When Sodium this compound is introduced as a "conical amphiphilic dopant," it interpenetrates the clusters of ceramide molecules. researchgate.netmdpi.com This process is driven by adaptive hydrophobic-hydrophilic interactions between the two species. The geometric mismatch between the conical this compound and the cylindrical ceramides disrupts the continuity of the ceramide assembly, breaking up the regular lamellar structure and hindering recrystallization. researchgate.netmdpi.com
The culmination of these interactions within a confined geometry, such as a polymer microcapsule, is the formation of a completely amorphous architecture. mdpi.com The irregular cooperative packing structure, forced by the inclusion of the conical Sodium this compound, effectively prevents the long-range molecular order required for crystallization. researchgate.net This results in a stable, self-constructed amorphous phase of ceramides and this compound within the microcapsule core. mdpi.com This elegant strategy leverages the principles of molecular geometry and cooperative self-assembly to create highly sustainable and uniform hierarchical amorphous structures. researchgate.netmdpi.com
Phase Behavior and Structural Transitions of this compound Assemblies
The supramolecular organization of Sodium this compound (DLGL) in aqueous environments leads to the formation of complex, ordered structures known as lyotropic liquid crystalline phases. The specific morphology of these assemblies is highly dependent on factors such as concentration and interaction with other molecules. DLGL, a peptide-based gemini (B1671429) surfactant, has been identified as a crucial component in stabilizing bicontinuous cubic phases, which are of significant interest for various applications due to their unique structure of interwoven but non-intersecting aqueous channels.
Characterization of Lyotropic Liquid Crystalline Phases (e.g., Pn3̅m, Im3̅m)
This compound plays a significant role as a stabilizer in the formation of lyotropic liquid crystalline phases, particularly inverse bicontinuous cubic phases like Pn3̅m and Im3̅m. researchgate.net These phases are characterized by a highly ordered, three-dimensional structure of a curved lipid bilayer separating two continuous, non-intersecting aqueous networks. paulaschoice-eu.comnih.gov
Research into the stabilizing effects of DLGL on cubosomes prepared with phytantriol (B1228177) (PHY) has provided specific characterization of these cubic phases. The addition of DLGL to phytantriol-water systems was found to induce the formation of stable cubosomes. In this system, two distinct cubic phase structures were identified: the primitive (Pn3̅m) and the double-diamond (Im3̅m) types. researchgate.net
The Pn3̅m cubic phase was observed with a lattice parameter of approximately 7 nm. The Im3̅m cubic phase was formed when the solid ratio of DLGL to phytantriol was 6%, 7.5%, or 10% (w/w). A key finding was that the lattice parameters of the Im3̅m cubosomes were directly influenced by the concentration of DLGL, ranging from 11 to 13 nm. researchgate.net This indicates that DLGL not only stabilizes the cubic structure but also modulates its internal dimensions. The Pn3̅m cubosomes demonstrated notable stability, remaining structurally intact for at least four weeks at both 5°C and 25°C. researchgate.net
Table 1: Lattice Parameters of DLGL-Stabilized Phytantriol Cubosomes
| Cubic Phase Type | DLGL/PHY Solid Ratio (% w/w) | Approximate Lattice Parameter (nm) | Reference |
|---|---|---|---|
| Pn3̅m | Not specified | ~7 | researchgate.net |
| Im3̅m | 6.0 | 11-13 | researchgate.net |
| Im3̅m | 7.5 | 11-13 | researchgate.net |
| Im3̅m | 10.0 | 11-13 | researchgate.net |
Environmental Modulators of Self-Assembled Morphologies (e.g., co-solutes, pH, temperature)
The self-assembly of peptide-based amphiphiles is known to be sensitive to environmental conditions such as the presence of co-solutes, pH, and temperature, which can alter the delicate balance of intermolecular forces driving the organization. nih.govresearchgate.net
For this compound, specific data on morphological transitions in response to these modulators is focused on its role within more complex systems.
Temperature: The influence of temperature on DLGL has been noted in different contexts. In nanoemulsion systems where DLGL acts as a surfactant for ceramide-2, the resulting nanoparticles exhibit significant dispersion stability, with no major changes in particle size even after a month of storage at 50°C. researchgate.net In studies of pure DLGL, a thermogravimetric analysis showed an abrupt weight loss at 105°C, indicating a structural decomposition or phase transition at this elevated temperature. nih.gov
pH: As a peptide-based molecule containing lysine and glutamic acid residues, the self-assembly of DLGL is expected to be pH-dependent. aalto.fiuniroma1.it Changes in pH can alter the ionization state of the amino acid headgroups, thereby modifying electrostatic interactions and potentially inducing transitions between different self-assembled structures, such as from micelles to fibers. nih.govuniroma1.it However, specific studies detailing the pH-induced phase transitions of pure DLGL assemblies are not extensively documented in the reviewed literature.
Co-solutes: The presence of co-solutes, like salts, can modulate the self-assembly by screening electrostatic interactions or by altering the hydration of the surfactant headgroups. In one study involving nanoemulsions stabilized by DLGL, the addition of the co-solute Sodium Chloride (NaCl) was found to have a significant impact on the resulting particle size. researchgate.net
Table 2: Observed Effects of Environmental Modulators on DLGL Systems
| Modulator | System | Observed Effect | Reference |
|---|---|---|---|
| Temperature | DLGL-stabilized Ceramide-2 Nanoemulsion | Stable dispersion with no significant particle size change after one month at 50°C. | researchgate.net |
| Temperature | Pure DLGL | Abrupt weight loss observed at 105°C. | nih.gov |
| Co-solute (NaCl) | DLGL-stabilized Nanoemulsion | Significantly impacts particle size. | researchgate.net |
Transformation into Alternative Vesicular Structures (e.g., Small Unilamellar Vesicles)
Vesicles are enclosed bilayer structures that represent another common morphology for self-assembling amphiphiles. The transformation from other liquid crystalline phases, such as lamellar or cubic phases, into vesicular structures like small unilamellar vesicles (SUVs) can be triggered by changes in environmental conditions or composition.
In the context of this compound, its involvement in vesicular structures has been documented as a component within multi-ingredient formulations. For instance, a novel vesicle system designed for transdermal drug delivery was developed using a combination of DLGL, mannosyl erythritol lipid-B (MEL-B), and cholesterol. researchgate.net In this case, DLGL acts as one of the fundamental building blocks of the vesicle membrane rather than undergoing a transformation from a pre-existing DLGL-only phase.
The current body of research does not provide direct evidence of pure this compound assemblies, such as micelles or cubic phases, transforming into small unilamellar vesicles in response to specific triggers.
Interfacial and Membrane Interaction Mechanisms of Dilauramidoglutamide Lysine
Interactions with Model Biological Membranes
The interaction of Dilauramidoglutamide lysine (B10760008) with model membranes, particularly those mimicking the stratum corneum, reveals its capacity to induce significant structural and functional changes. These interactions are crucial for its role in enhancing the penetration of other molecules across these barriers.
Dilauramidoglutamide lysine has been shown to influence the fluidity and permeability of lipid membranes. Research utilizing vesicles composed of sodium this compound (DLGL), mannosylerythritol lipid-B, and cholesterol demonstrated a notable interaction with models of the stratum corneum intercellular lipid matrix. researchgate.netresearchgate.net Analysis through X-ray diffraction and Raman spectroscopy indicated that the application of these vesicles led to an increase in the hexagonal and gauche structures within the lipid model. researchgate.netresearchgate.net This structural shift signifies a disruption of the tightly packed lipid organization, resulting in improved membrane fluidity. researchgate.netresearchgate.net An increase in membrane fluidity creates a less resistant pathway for molecules to pass through, thereby enhancing permeability. nih.gov Studies have demonstrated that this compound significantly enhances the penetration flux of hydrophilic compounds across skin models. nih.gov
Table 1: Effect of this compound on the Permeation of L-Ascorbic Acid 2-Glucoside (AAG)
| Treatment Group | Penetration Flux Increase (vs. Control) | AAG Amount in Skin (% of Total Dose) | AAG Amount in Receptor (% of Total Dose) |
| Control | 1.00x | 7.23% | 1.06% |
| DLGL | 12.56x | 21.78% | 3.19% |
Data sourced from a study using a three-dimensional cultured human skin model. nih.gov
Tight junctions are critical protein complexes that seal the space between epithelial cells, regulating paracellular transport. nih.govnih.gov Chemical enhancers can modulate the integrity of these junctions to increase permeability. Studies on a closely related gemini (B1671429) surfactant, sodium this compound (referred to as SLG-30 in the study), have provided insights into these mechanisms. This surfactant was found to significantly lower the transepithelial-electrical resistance (TEER) in Caco-2 cell monolayers, which is a direct indication of the opening of tight junctions. nih.gov By disrupting the integrity of these junctions, this compound can create or widen paracellular pathways for the passage of molecules that would otherwise be blocked. nih.gov This action temporarily increases the permeability of the epithelial barrier. nih.gov
The primary barrier of the skin is located in the stratum corneum and is largely determined by the highly organized structure of its intercellular lipids, which are mainly composed of ceramides (B1148491), cholesterol, and free fatty acids. medicaljournals.se These lipids are arranged in dense, lamellar structures that severely restrict the passage of substances. medicaljournals.seresearchgate.net this compound disrupts this ordered arrangement. As observed in studies with model lipid membranes, vesicles containing the compound induce a shift from a more ordered (orthorhombic) to a less ordered (hexagonal) lipid packing structure. researchgate.netresearchgate.net This change signifies a fluidization of the lipid matrix, making it more permeable to external compounds. researchgate.net The ceramide-like structure of this compound is thought to facilitate its integration into these lipid layers, thereby altering their organization. paulaschoice.co.uk
Molecular Mechanisms of Chemical Permeation Enhancement
The ability of this compound to enhance chemical permeation stems from its concurrent action on both transcellular and paracellular transport routes. nih.gov By modifying both the cell membrane and the junctions between cells, it provides a comprehensive mechanism for increasing the bioavailability of topically applied substances.
The transcellular route involves the passage of substances directly through the cells of an epithelial barrier, a process that requires crossing both the apical and basolateral membranes. nih.gov The efficiency of this pathway is heavily dependent on the fluidity of the cell membranes. Research on a similar gemini surfactant, sodium this compound (SLG-30), demonstrated an increase in the fluidity of the protein sections within intestinal cell membranes. nih.gov This was determined by measuring a decrease in the fluorescence anisotropy of a probe molecule, suggesting that the surfactant alters the membrane environment. nih.gov By increasing membrane fluidity, this compound can facilitate the partitioning and diffusion of permeants through the corneocytes, thereby enhancing transport via the transcellular pathway. nih.gov
The paracellular pathway is controlled by tight junctions, with claudin proteins being the primary determinants of their barrier properties and selectivity. nih.govfrontiersin.org Claudin-1 and Claudin-4 are key components that contribute to sealing the epithelial barrier. frontiersin.orgnih.gov Studies investigating the effects of the related gemini surfactant sodium this compound (SLG-30) on Caco-2 cells revealed that it not only opened tight junctions but also decreased the expression levels of both Claudin-1 and Claudin-4 proteins. nih.gov The reduction of these essential barrier-forming proteins weakens the tight junction complex, leading to a significant increase in paracellular permeability. nih.gov This molecular-level change provides a direct mechanism for the observed enhancement of paracellular transport.
Table 2: Effect of a Gemini Surfactant (SLG-30) on Tight Junction Protein Expression
| Protein | Expression Level Change | Implication for Barrier Function |
| Claudin-1 | Decreased | Weakening of tight junction seal |
| Claudin-4 | Decreased | Increased paracellular permeability |
Data based on findings for the closely related gemini surfactant Sodium this compound (SLG-30). nih.gov
Synergistic Effects with Other Permeation Enhancers
The efficacy of chemical permeation enhancers can often be amplified when used in combination, a phenomenon known as synergism. This approach allows for achieving a greater enhancement in permeability than the sum of the effects of the individual enhancers. Research into the synergistic potential of this compound (DLGL) has revealed promising results when combined with other specific compounds in formulation systems.
One notable example of this synergy is the development of a novel vesicle system for transdermal drug delivery. This vesicle is composed of a specific combination of this compound, Mannosylerythritol lipid-B (MEL-B), and cholesterol. researchgate.net Studies have demonstrated that this combined formulation significantly improves the skin permeability of certain active compounds. researchgate.net
Detailed Research Findings
In a study investigating the transdermal delivery of 4-biphenylacetic acid (BAA), a vesicle carrier was formulated using this compound, Mannosylerythritol lipid-B, and cholesterol in a 1:2:1 ratio. researchgate.net This formulation was tested for its ability to enhance the permeation of BAA through hairless mouse skin. The results indicated a significant improvement in the permeability of the active ingredient when delivered via this specialized vesicle, showcasing a synergistic effect of the combined components. researchgate.net
The mechanism behind this enhanced permeation is believed to involve the interaction of the vesicle with the intercellular lipids of the stratum corneum. Analysis using X-ray diffraction and Raman spectroscopy on a stratum corneum lipid model treated with the vesicle showed an increase in hexagonal and gauche structure ratios, respectively. researchgate.net These structural changes suggest a disruption of the highly ordered lipid lamellae in the skin's barrier layer, thereby facilitating the penetration of the encapsulated compound.
While this compound has demonstrated superior permeation-enhancing effects for intestinal absorption compared to single-chain surfactants like sodium glycocholate and sodium laurate, its combination with other lipids in a structured delivery system points to a potent synergistic strategy for enhancing topical and transdermal delivery. nih.gov The formation of a vesicle with MEL-B and cholesterol appears to create a more effective delivery vehicle than what would be achieved by using this compound alone. researchgate.net
The following table summarizes the findings on the synergistic effects of this compound with other permeation enhancers.
| Combination | Active Compound | Key Findings |
| This compound, Mannosylerythritol lipid-B, and Cholesterol (1:2:1 ratio) | 4-biphenylacetic acid | The vesicle formulation significantly improved the permeability of the active compound through hairless mouse skin, indicating a synergistic effect of the components. researchgate.net |
Advanced Characterization Techniques for Dilauramidoglutamide Lysine Supramolecular Systems
Spectroscopic and Scattering Methodologies
Spectroscopic and scattering techniques are fundamental in characterizing the arrangement and interactions of Dilauramidoglutamide Lysine (B10760008) molecules within their supramolecular assemblies.
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Structural Elucidation of Self-Assembled Phases
X-ray scattering techniques are powerful tools for determining the long-range order and phase behavior of Dilauramidoglutamide Lysine assemblies in various systems. Small-Angle X-ray Scattering (SAXS) is particularly adept at characterizing the nanoscale organization of self-assembled structures.
In studies involving the stabilization of cubosomes, which are nanoparticles with bicontinuous cubic internal nanostructures, this compound has been shown to be an effective stabilizer. SAXS analysis of cubosomes prepared with phytantriol (B1228177) and stabilized by this compound revealed the formation of a Pn3̅m cubic phase. acs.orgbohrium.com The diffraction patterns exhibited characteristic Bragg peaks with spacing ratios of √2, √3, and √4, confirming the Pn3̅m symmetry. acs.org The lattice parameter for these cubosomes was determined to be approximately 7 nm. acs.orgbohrium.com
Under different conditions, such as the addition of phosphate-buffered saline, the formation of Im3̅m cubosomes has also been observed, with larger lattice parameters ranging from 11 to 13 nm. acs.orgbohrium.com The ability to form these distinct cubic phases highlights the versatility of this compound in templating different supramolecular arrangements.
Interactive Data Table: SAXS Characterization of this compound Stabilized Cubosomes
| Sample Condition | Detected Phase | Lattice Parameter (a) | Reference |
| DLGL/Phytantriol in water | Pn3̅m | ~7 nm | acs.orgbohrium.com |
| DLGL/Phytantriol with PBS | Im3̅m | 11-13 nm | acs.orgbohrium.com |
Note: DLGL refers to this compound.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including the phase transitions of self-assembled surfactant systems. By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify transitions such as melting, crystallization, and liquid crystalline phase changes.
In mixtures, such as those with ceramide, DSC has shown that this compound can significantly reduce the crystallinity of the co-assembled material, indicating a disruption of the ceramide's molecular packing and the formation of a more amorphous structure. researchgate.net
Interactive Data Table: Representative Phase Transition Temperatures for Gemini (B1671429) Surfactants
| Surfactant Type | Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Cationic Gemini | Gel to Liquid Crystal | 25-40 | Varies |
| Cationic Gemini | Liquid Crystal to Isotropic | >50 | Varies |
This table provides representative data for analogous gemini surfactants to illustrate the type of information obtained from DSC.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Interactions and Structural Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for probing the molecular structure and intermolecular interactions within this compound assemblies. The vibrational frequencies of specific functional groups are sensitive to their local environment and involvement in hydrogen bonding.
The FT-IR spectrum of this compound is characterized by prominent absorption bands associated with the amide groups, which are crucial for the self-assembly process through hydrogen bonding. The amide I band, typically found between 1600 and 1700 cm⁻¹, arises primarily from the C=O stretching vibration. mdpi.com The position of this band is indicative of the secondary structure and the extent of hydrogen bonding. A lower frequency suggests stronger hydrogen bonding. The amide II band, located around 1510–1580 cm⁻¹, is a result of N-H bending and C-N stretching vibrations. mdpi.com
In studies of related N-acyl-glutamic acid derivatives, FT-IR has been used to confirm the formation of amide bonds and to analyze the hydrogen bonding network. chemicalbook.comresearchgate.net For this compound, the analysis of these amide bands can provide detailed information on the packing and orientation of the molecules within the supramolecular structure.
Interactive Data Table: Characteristic FT-IR Bands for Amide Groups
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| Amide I (C=O stretch) | 1600 - 1700 | Secondary structure, Hydrogen bonding |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Molecular conformation |
| N-H stretch | 3200 - 3400 | Hydrogen bonding |
Raman Spectroscopy for Conformational Dynamics
Raman spectroscopy provides complementary information to FT-IR, with a particular sensitivity to the vibrations of non-polar molecular fragments, such as the hydrocarbon chains in this compound. This technique is well-suited for studying the conformational order and dynamics of the alkyl chains within self-assembled structures.
The Raman spectrum of the lauroyl chains in this compound contains characteristic bands that are sensitive to the trans and gauche conformations of the C-C bonds. The ratio of the intensities of specific bands, such as the C-H stretching modes between 2800 and 3000 cm⁻¹, can be used to quantify the degree of conformational order. nih.gov An increase in the proportion of trans conformers is indicative of a more ordered, crystalline-like packing of the alkyl chains.
Studies on related molecules, such as acetylated L-lysine and sodium lauryl ether sulfate, have demonstrated the utility of Raman spectroscopy in elucidating the vibrational assignments of different molecular groups and monitoring conformational changes upon aggregation or in response to environmental stimuli. chemicalbook.comnih.gov
Interactive Data Table: Key Raman Bands for Alkyl Chain Conformational Analysis
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Conformational State |
| C-H stretch (symmetric) | ~2850 | Trans/Gauche |
| C-H stretch (asymmetric) | ~2880 | Trans/Gauche |
| C-C stretch | 1060 - 1130 | Trans/Gauche |
Fluorescence Anisotropy for Probing Microenvironmental Dynamics within Assemblies
Fluorescence anisotropy is a powerful technique for investigating the local environment and dynamics within supramolecular assemblies such as the micelles and vesicles formed by this compound. This method involves exciting a fluorescent probe molecule with polarized light and measuring the polarization of the emitted fluorescence.
The degree of polarization, or anisotropy, is related to the rotational mobility of the fluorescent probe. When a probe is incorporated into a more viscous or constrained environment, such as the hydrophobic core of a micelle, its rotation is hindered, leading to a higher fluorescence anisotropy. scielo.br
By using fluorescent probes that partition into different regions of the self-assembled structure (e.g., pyrene (B120774) in the hydrophobic core), fluorescence anisotropy measurements can provide information on the microviscosity and fluidity of these domains. researchgate.net Changes in anisotropy can also be used to monitor the formation of aggregates and to study the binding of molecules to the assemblies. acs.org While no specific fluorescence anisotropy studies on this compound were found in the provided search results, the principles and applications of this technique to other gemini surfactant systems are well-established. scielo.bracs.org
Interactive Data Table: Principles of Fluorescence Anisotropy in Surfactant Systems
| Probe Location | Expected Anisotropy | Information Gained |
| Hydrophobic Core | High | Microviscosity, packing density |
| Palisade Layer | Intermediate | Interfacial fluidity, hydration |
| Aqueous Bulk | Low | Free rotation |
Advanced Microscopy for Morphological and Nanostructural Analysis
Advanced microscopy techniques provide direct visualization of the morphology and nanostructure of this compound supramolecular systems, offering a complementary perspective to the ensemble-averaged data from spectroscopic and scattering methods.
In the context of nanoemulsions stabilized by this compound, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been employed to characterize the size and shape of the emulsion droplets. researchgate.net These studies have confirmed the formation of spherical nanoemulsions with sizes in the nanometer range. researchgate.net Cryo-TEM, in particular, is a powerful technique for visualizing the native structure of hydrated samples, and has been used to confirm the internal nanostructure of cubosomes stabilized by this compound. acs.orgnih.gov
Atomic Force Microscopy (AFM) is another high-resolution imaging technique that can be used to study the surface topography of self-assembled structures. AFM has been utilized to investigate the nanoscale structure of monolayers formed by other gemini surfactants, revealing the formation of one-dimensional nanostructures and their alignment upon compression. nih.gov This suggests that AFM could be a valuable tool for visualizing the detailed morphology of self-assembled this compound structures on surfaces.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Vesicle and Nanoparticle Morphology
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an indispensable tool for the direct visualization of the morphology of supramolecular assemblies in their native, hydrated state. mdpi.com Unlike conventional TEM techniques that require drying, which can introduce artifacts and destroy delicate structures, cryo-TEM involves rapid vitrification of the sample. nih.gov This process instantly freezes the molecules in place, preserving the authentic size and shape of self-assembled structures like vesicles and nanoparticles. nih.gov
Field Emission Scanning Electron Microscopy (FE-SEM) for Surface and Aggregate Morphology
Field Emission Scanning Electron Microscopy (FE-SEM) offers superior spatial resolution compared to conventional Scanning Electron Microscopy (SEM), making it invaluable for studying the fine surface features of nanomaterials. nih.gov FE-SEM utilizes a field emission gun that produces a smaller, more coherent electron beam, enabling detailed imaging of surface topography and the morphology of aggregated structures. nih.govmeldium.com
For systems involving Sodium this compound, SEM has been used to characterize the spherical shape and nanometer scale of nanoemulsions emulsified by the surfactant. researchgate.net FE-SEM can provide even more detailed information, revealing the intricate surface textures of freeze-dried powders or the arrangement of individual nanoparticles within larger agglomerates. researchgate.net The technique is particularly useful for assessing the surface structure of lyophilized hydrogels and observing the fibrillar networks that can form in peptide-based systems. researchgate.net
Optical Microscopy and Polarized Optical Microscopy for Bulk Supramolecular Structures
While electron microscopy techniques excel at visualizing nanoscale features, optical microscopy provides information on the macroscopic and microscopic properties of bulk materials. Polarized Optical Microscopy (POM) is especially crucial for characterizing ordered supramolecular structures. This technique is used to identify anisotropic assemblies, such as those found in liquid crystalline phases or certain types of gels. researchgate.net
When a material is viewed under POM, the presence of ordered molecular arrangements results in birefringence, where the material appears bright against a dark background under crossed polarizers. researchgate.net This observation indicates a non-random, long-range alignment of the molecules. For Sodium this compound, POM could be used to investigate the formation of liquid crystalline phases or to confirm the presence of anisotropic structures within a supramolecular gel, which would point to organized arrays stemming from intermolecular interactions like hydrogen bonding. researchgate.net
Colloidal and Particle Characterization
The behavior and efficacy of Sodium this compound in formulations are heavily dependent on its colloidal properties. Characterization of particle size, distribution, and surface charge is essential for understanding and predicting the stability of these systems.
Dynamic Light Scattering (DLS) for Particle Size Distribution and Colloidal Stability
Dynamic Light Scattering (DLS) is a primary technique for determining the size distribution of nanoparticles and molecules in suspension. patsnap.comssau.ru The method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. patsnap.com This data is used to calculate the hydrodynamic diameter (or radius) of the particles and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. nanotempertech.com A low PDI value signifies a monodisperse or homogenous population of particles.
DLS is widely used to evaluate the stability of drug delivery systems and protein formulations. frontiersin.org In studies involving Sodium this compound (DLGL), DLS has been utilized to confirm the formation of uniform nanosuspensions. researchgate.net For instance, in a nanoemulsion system stabilized by DLGL, the particle size was determined to be approximately 184 nm. researchgate.net DLS is also critical for monitoring colloidal stability over time or under varying conditions, as any aggregation or clumping of particles will be detected as an increase in the average particle size. nanotempertech.comfrontiersin.org
| Parameter | Value | Technique | System | Reference |
|---|---|---|---|---|
| Particle Size (Hydrodynamic Diameter) | 184 nm | DLS | Ceramide-2 Nanoemulsion with DLGL | researchgate.net |
Zeta Potential Measurements for Surface Charge Characterization
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nih.gov It is a key indicator of the stability of a colloidal system; a high zeta potential (either positive or negative, typically > ±30 mV) confers stability by preventing particle aggregation through electrostatic repulsion. nih.gov The measurement is performed by applying an electric field across the sample and measuring the velocity of the particles using laser Doppler electrophoresis. udel.edu
For nanoemulsions stabilized with Sodium this compound, the surface charge was measured to be approximately -47.7 mV. researchgate.net This strong negative value indicates high colloidal stability, suggesting that the particles will resist aggregation due to significant repulsive forces.
| Parameter | Value | Technique | System | Reference |
|---|---|---|---|---|
| Zeta Potential | -47.7 mV | Laser Doppler Electrophoresis | Ceramide-2 Nanoemulsion with DLGL | researchgate.net |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations serve as powerful predictive tools for understanding the self-assembly of amphiphilic molecules like Sodium this compound at the atomic level. mdpi.com These methods can model the complex interplay of noncovalent interactions—such as hydrophobic effects, hydrogen bonding, and electrostatic forces—that drive the formation of supramolecular structures. nih.gov
MD simulations can track the positions and movements of atoms over time, providing insights into how individual peptide-based surfactant molecules aggregate to form stable structures like micelles or vesicles. mdpi.comscholaris.ca For related lysine-based peptide systems, computational approaches have been used to design sequences that self-assemble into predetermined nanostructures and to assess the thermodynamic stability of the resulting assemblies. rsc.orgnih.gov By simulating the interactions between the surfactant molecules and the solvent, researchers can predict the most favorable morphologies and understand the fundamental principles governing their formation, complementing experimental characterization techniques. nih.govnih.gov
Prediction and Validation of Molecular Interactions and Self-Assembly Behaviors
The spontaneous organization of this compound into complex supramolecular structures is governed by a delicate balance of non-covalent interactions. Predicting these interactions and the resultant self-assembly is crucial for designing novel materials and formulations. This is often achieved through a synergistic approach combining computational modeling with experimental validation.
Molecular dynamics (MD) simulations are a primary tool for predicting the self-assembly of surfactants like this compound. nih.gov These simulations model the interactions between individual molecules and their surrounding environment over time, allowing researchers to observe the spontaneous formation of aggregates such as micelles and bilayers. nih.govresearchgate.net For instance, simulations can predict the critical micelle concentration (CMC), a key parameter for surfactants. frontiersin.org The accuracy of these predictions relies heavily on the force fields used to describe the interatomic forces.
Computational approaches can also elucidate the specific molecular interactions that drive self-assembly. For this compound, these would include:
Hydrophobic Interactions: The two lauryl chains of the molecule will tend to aggregate to minimize contact with water.
Hydrogen Bonding: The amide and glutamide functionalities, along with the lysine residue, provide ample opportunities for hydrogen bond formation, which is critical in stabilizing the supramolecular structure.
To validate the predictions from molecular modeling, a variety of experimental techniques are employed. These techniques probe the structure and properties of the self-assembled systems at different length scales.
| Experimental Technique | Information Gained | Relevance to this compound |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure and lamellar spacing in self-assembled systems. | Can validate predicted packing arrangements and the dimensions of layered structures. researchgate.net |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with phase transitions, providing insights into the thermal stability of supramolecular structures. | Can confirm predicted transition temperatures and the influence of molecular interactions on thermal behavior. researchgate.net |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and can detect changes in bonding, such as hydrogen bonding, upon self-assembly. | Can validate the predicted involvement of specific functional groups in intermolecular interactions. researchgate.net |
| Dynamic Light Scattering (DLS) | Determines the size distribution of particles in a solution, such as micelles or vesicles. | Can confirm the predicted size and shape of self-assembled aggregates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about molecular structure, dynamics, and interactions at the atomic level. | Can validate predicted molecular conformations and intermolecular contacts. chemrxiv.org |
A study on poly-L-lysine conjugates demonstrated the use of computer simulations to predict and evaluate their self-assembly into nanoparticles, which was then correlated with experimental measurements of nanoparticle size and charge. mdpi.com Such an integrated approach is invaluable for understanding and engineering the self-assembly of complex molecules like this compound.
Simulation of Membrane-Surfactant Dynamics at Atomic Resolution
All-atom molecular dynamics (AAMD) simulations are a powerful computational method for investigating the interaction between surfactants and biological membranes at an atomic level of detail. nih.gov These simulations can predict the movement of each atom in the system based on the forces acting upon them, providing a dynamic view of how molecules like this compound interact with and perturb lipid bilayers. nih.gov
In the context of this compound, AAMD simulations can be used to explore several key aspects of its interaction with cell membranes:
Adsorption and Insertion: Simulations can model the initial approach of the surfactant to the membrane surface and its subsequent insertion into the lipid bilayer. This can reveal the preferred orientation of the molecule at the interface and the energetic favorability of the insertion process.
Membrane Perturbation: The presence of this compound within the membrane can disrupt the natural packing of the lipid molecules. Simulations can quantify these perturbations, such as changes in membrane thickness, lipid order, and the formation of pores or defects.
Mechanism of Action: By observing the dynamic interactions at an atomic level, researchers can hypothesize about the mechanisms by which this compound might enhance the penetration of other molecules through the skin or exhibit other biological effects.
For example, a molecular dynamics study of the biosurfactant surfactin (B1297464), a cyclic lipopeptide, investigated its interaction with model prokaryotic and eukaryotic membranes. brieflands.com The simulations revealed that surfactin binds peripherally to both membranes and has a stronger interaction with the negatively charged prokaryotic model membrane. brieflands.com The study also quantified the root-mean-square fluctuations (RMSF) of the surfactin atoms, indicating the flexibility of different parts of the molecule within the membrane environment. brieflands.com
| Simulation Parameter | Finding for Surfactin in POPC membrane | Finding for Surfactin in POPG membrane |
| Average Atomic RMSF | 0.167 nm | 0.142 nm |
| Average Peptide RMSF | 0.132 nm | 0.114 nm |
| Average Lipid Part RMSF | 0.104 nm | 0.097 nm |
Data adapted from a study on the molecular dynamics of surfactin interaction with lipid bilayers. brieflands.com
Such detailed analyses, if applied to this compound, could provide invaluable insights into its behavior as a penetration enhancer and its interactions with skin lipids. The validation of these simulation results often involves comparing predicted membrane properties with experimental data from techniques like neutron scattering or NMR spectroscopy on model membrane systems. nih.gov
Research Applications of Dilauramidoglutamide Lysine in Advanced Materials and Bioengineering
Engineering of Advanced Delivery Systems
The application of Sodium Dilauramidoglutamide Lysine (B10760008) (DLGL) in engineering sophisticated delivery systems is multifaceted, ranging from the stabilization of lipid-based nanoparticles to enhancing the transport of therapeutic agents across biological barriers.
Cubosomes are advanced, nanostructured lipid particles with a unique internal bicontinuous cubic liquid crystalline phase, offering a large surface area for encapsulating hydrophilic, hydrophobic, and amphiphilic bioactive compounds. mdpi.com However, their inherent structural instability can be a significant challenge for practical applications. nih.gov Research has demonstrated that Sodium Dilauramidoglutamide Lysine (DLGL) can serve as an effective stabilizer for cubosomes, particularly those prepared with lipids like phytantriol (B1228177) (PHY). nih.govnih.gov
The role of DLGL extends beyond simple stabilization; it actively participates in the structural engineering of the cubosomes. Studies have shown that the concentration of DLGL relative to phytantriol directly influences the resulting nanostructure and particle size. nih.govnih.gov In one study, uniform nanosuspensions were formed using ultrasonication with specific DLGL/PHY ratios. nih.gov Small-angle X-ray scattering (SAXS) and cryo-transmission electron microscopy (cryo-TEM) revealed that at DLGL/PHY solid ratios between 1% and 3% w/w, Pn3̅m cubosomes were formed. nih.gov Interestingly, when the DLGL/PHY ratio was increased to 5% w/w or higher, the cubosome structure was disrupted, leading to the formation of small unilamellar vesicles. nih.gov This indicates that an excess of the gemini (B1671429) surfactant interferes with the self-assembly of the cubic phase. nih.gov
The presence of electrolytes, such as in phosphate-buffered saline (PBS), also influences the final structure. In the presence of PBS, Im3̅m cubosomes were formed at DLGL/PHY solid ratios of 6%, 7.5%, and 10% w/w. nih.gov These different structures possess distinct lattice parameters, which are affected by the DLGL concentration. nih.gov The resulting Pn3̅m cubosomes demonstrated remarkable stability, maintaining their structure for at least four weeks at both 5°C and 25°C. nih.gov
Table 1: Effect of DLGL/PHY Ratio on Cubosome Structure and Properties
| DLGL/PHY Ratio (% w/w) | Condition | Resulting Structure | Lattice Parameter (nm) | Mean Particle Size (nm) | Stability (4 weeks) |
|---|---|---|---|---|---|
| 1-3% | Water | Pn3̅m Cubosomes | ~7 | 185 - 190 | Stable at 5°C & 25°C |
| ≥ 5% | Water | Small Unilamellar Vesicles | N/A | N/A | N/A |
Data sourced from Nagao et al., 2023. nih.gov
Sodium this compound has been utilized in the formulation of novel vesicles for transdermal drug delivery systems (TDDS). One such system involves complex vesicles composed of DLGL, a glycolipid biosurfactant (mannosyl erythritol lipid-B or MEL-B), and cholesterol (CHOL). researchgate.net In a specific formulation with a ratio of 1:2:1 (DLGL:MEL-B:CHOL), these vesicles were shown to significantly improve the skin permeability of a model anti-inflammatory drug, 4-biphenylacetic acid (BAA), in tests using hairless mouse skin. researchgate.net Analysis of the stratum corneum's intercellular lipid model after application of these vesicles revealed structural changes, including an increase in hexagonal and gauche structure ratios, which are indicative of enhanced permeability. researchgate.net
DLGL has proven to be a highly effective surfactant for creating stable oil-in-water nanoemulsion systems designed to deliver hydrophobic bioactive molecules like Ceramide-2. researchgate.net These nanoemulsions are critical for cosmetic and pharmaceutical applications, but achieving long-term stability is often a challenge. researchgate.net
The use of DLGL as the primary emulsifier in a high-pressure homogenization process yields stable Ceramide-2 nanoemulsions. researchgate.net Research indicates that DLGL readily associates with Ceramide-2, forming a stable structure that significantly enhances dispersion stability. researchgate.netresearchgate.net Nanoemulsions fabricated with DLGL showed no significant changes in particle size even after a month of storage at an elevated temperature of 50°C. researchgate.net This stability is attributed to the molecular architecture of DLGL. The steric hindrance provided by the gemini surfactant, along with the molecular rearrangement of DLGL and Ceramide-2, disrupts the continuity of the Ceramide-2 molecular assembly, which in turn hampers its crystallization. researchgate.netresearchgate.net
Table 2: Stability of Ceramide-2 Nanoemulsion with DLGL
| Parameter | Observation |
|---|---|
| Emulsifier | Sodium this compound (DLGL) |
| Bioactive Agent | Ceramide-2 |
| Stability Test Condition | Storage for 1 month at 50°C |
| Result | Significant improvement in dispersion stability; no significant changes in particle sizes. |
Data sourced from Tian et al., 2016. researchgate.net
The oral delivery of small hydrophilic molecules and larger macromolecules like peptides is notoriously inefficient due to poor absorption in the intestine. nih.gov Sodium this compound, also referred to as SLG-30 in this context, has been identified as a potent and safe absorption enhancer. nih.govnih.gov As a gemini surfactant, it has two hydrophobic and two hydrophilic moieties, a structure that contributes to its high efficacy. nih.gov
In-situ closed-loop studies in rats have demonstrated that SLG-30 significantly enhances the intestinal absorption of model hydrophilic compounds, including 5(6)-carboxyfluorescein (CF) and fluorescein isothiocyanate-dextrans (FDs). nih.gov The effect was found to be reversible. nih.gov Furthermore, its efficacy was demonstrated with the peptide drug calcitonin; co-administration with SLG-30 led to a significant decrease in plasma calcium levels, indicating increased intestinal absorption of the peptide. nih.gov The absorption-enhancing effect of SLG-30 was found to be greater than that of typical enhancers like sodium glycocholate and sodium laurate. nih.gov
Table 3: Comparative Enhancement of Intestinal Absorption
| Compound | Absorption Enhancer | Model System | Key Finding |
|---|---|---|---|
| 5(6)-carboxyfluorescein (CF) | Sodium this compound (SLG-30) | Rat in situ closed-loop | Absorption significantly enhanced |
| FITC-dextrans (FDs) | Sodium this compound (SLG-30) | Rat in situ closed-loop | Absorption significantly enhanced |
| Calcitonin | Sodium this compound (SLG-30) | Rat model | Increased intestinal absorption suggested by decreased plasma calcium |
Data sourced from Kamei et al., 2015 and Onuki et al., 2019. nih.govnih.gov
Design of Functionalized Microcapsules and Nanoparticles
Beyond delivery systems, DLGL plays a crucial role in the fundamental design of functionalized particles by controlling the physical state of encapsulated materials.
The crystalline nature of certain molecules, such as ceramides (B1148491), can limit their efficacy and formulation stability. Maintaining these materials in an amorphous (non-crystalline) state is therefore highly desirable. Research has confirmed the stabilization effect of DLGL in creating stable amorphous microcapsules containing ceramides. researchgate.net
Investigations using X-ray diffraction, differential scanning calorimetry, and Fourier transform infrared spectroscopy have revealed a remarkable reduction in the crystallinity of Ceramide-2 in the presence of DLGL. researchgate.net The mechanism is attributed to the unique interactions between the conical shape of DLGL amphiphiles and the cylindrical ceramide molecules. researchgate.net Through adaptive hydrophobic-hydrophilic interactions, these molecules form an irregular cooperative packing structure within the confined geometry of a microcapsule. researchgate.net This structure disrupts the long-range order necessary for crystallization, leading to a completely amorphous morphology of the encapsulated ceramide. researchgate.net This approach not only stabilizes the amorphous phase but also yields highly dispersible and uniform microcapsules with enhanced long-term stability compared to conventional crystalline ceramides. researchgate.net
Development of Hierarchical Architectures for Controlled Release
The unique molecular structure of Sodium this compound (DLGL) facilitates its self-assembly into organized, hierarchical architectures that are foundational for developing advanced controlled-release systems. As a peptide-based Gemini surfactant, it can form stable vesicles and nanoemulsions that encapsulate active compounds, modulating their release and delivery. researchgate.net
Research has demonstrated the development of novel vesicles for transdermal drug delivery systems (TDDS) composed of DLGL, mannosyl erythritol lipid-B, and cholesterol. researchgate.net These vesicles serve as carriers, enhancing the permeability of active ingredients through the skin. The formation of such structures is a key aspect of controlled release, ensuring that a compound is delivered to the target site over time.
Furthermore, DLGL has been employed to fabricate stable nanoemulsion systems for the delivery of hydrophobic bioactive molecules. researchgate.net The nanoemulsions, characterized by their nanometer size and spherical shape, provide a large surface area for drug release and can improve the bioavailability of encapsulated lipophilic substances. researchgate.net The stability of these nanoemulsions is critical for a predictable release profile; studies have shown that nanoemulsions prepared with DLGL exhibit significant dispersion stability, with minimal changes in particle size even after a month of storage at 50°C. researchgate.net This stability is crucial for formulations requiring a long shelf-life and consistent performance.
Application in Solubilization and Emulsification Technologies
Sodium this compound is recognized for its excellent solubilizing capabilities, particularly for lipophilic (fat-soluble) compounds in aqueous (water-based) systems. lesielle.com As an amphiphilic compound, its molecular structure contains both water-loving (hydrophilic) and oil-loving (hydrophobic) parts, allowing it to bridge the interface between oil and water. This property is essential for incorporating water-insoluble ingredients into clear aqueous formulations.
A prime example of its efficacy is in the nanoemulsification of Ceramide-2, a hydrophobic bioactive molecule. researchgate.net DLGL was successfully used as the surfactant to create a stable oil-in-water nanoemulsion system, effectively dispersing the ceramide molecules in the aqueous phase. researchgate.net This demonstrates its capacity to act as a powerful solubilizing agent, enabling the formulation of otherwise insoluble compounds for use in various applications. researchgate.netlesielle.com
Beyond solubilization, Sodium this compound functions as a highly effective emulsifier and dispersant. lesielle.compaulaschoice-eu.comknowde.com Its role is to create and stabilize emulsions, which are mixtures of immiscible liquids like oil and water. As a Gemini surfactant, it possesses a structure with two hydrophobic tails and two hydrophilic head groups, which provides superior emulsification and dispersion properties compared to conventional single-chain surfactants.
In the development of a Ceramide-2 nanoemulsion, DLGL was the primary emulsifying agent used to fabricate the stable system via a high-pressure homogenizer method. researchgate.net The resulting nanoemulsions showed marked stability, a critical factor in the shelf-life and efficacy of complex formulations. The ability of DLGL to maintain dispersion without significant changes in particle size over time underscores its robustness as an emulsifier. researchgate.net This characteristic is vital in industries where formulation stability is paramount.
The table below summarizes the stability of nanoemulsions formulated with Sodium this compound.
| Formulation Parameter | Observation | Reference |
|---|---|---|
| Dispersion Stability | Significant improvement in stability | researchgate.net |
| Particle Size Change (after 1 month at 50°C) | No significant changes | researchgate.net |
| Morphology | Spherical shape, nanometer size | researchgate.net |
Contributions to Bio-inspired Materials Development
Sodium this compound contributes significantly to the development of bio-inspired materials due to its structural resemblance to natural lipids. It is described as having a ceramide-like structure, which gives it a high affinity for the skin. paulaschoice-eu.com Ceramides are essential lipid molecules found in the skin's stratum corneum, where they form lamellar structures that create a protective barrier against water loss and external insults. By mimicking this structure, DLGL can integrate into and reinforce these natural lipid barriers.
This biomimetic capability is leveraged in advanced drug delivery. For instance, vesicles formulated with DLGL for transdermal delivery are designed to mimic the structure of liposomes, which are themselves mimics of biological cell membranes. researchgate.net This allows them to effectively merge with skin lipids and facilitate the penetration of active compounds. Research using X-ray diffraction and Raman spectral analysis on stratum corneum models treated with these vesicles showed an increase in hexagonal and gauche structures, indicating a change in lipid organization that can enhance permeability. researchgate.net
By extension from research on related compounds, the core components of this compound suggest potential in advanced bioengineering applications like cell scaffolding. The synthesis of this compound involves lysine, an amino acid, and its structure is related to peptide-based materials. Specifically, research into hydrogels made from fluorenylmethoxycarbonyl (Fmoc) protected amino acids, including lysine, has shown great promise for creating three-dimensional (3D) cell culture scaffolds. nih.gov
These Fmoc-peptide hydrogels self-assemble into nanofiber networks that create a microenvironment mimicking the natural extracellular matrix (ECM). nih.govresearchgate.net This scaffold supports cell attachment, proliferation, and differentiation, making it a more accurate platform for biological research than traditional two-dimensional (2D) cultures. nih.govresearchgate.net The ability to tune the mechanical properties of these hydrogels allows for the creation of specific environments for different cell types. nih.gov Given that this compound is a self-assembling peptide-based molecule, its foundational chemistry aligns with the principles used to create these advanced biomaterials.
The table below details the findings from a study on the skin penetration of l-ascorbic acid 2-glucoside (AAG) enhanced by Sodium this compound (DLGL), demonstrating its ability to function as a delivery system.
| Parameter | Control | With DLGL | Reference |
|---|---|---|---|
| Penetration Flux Increase (vs. Control) | - | 12.56 times | nih.gov |
| AAG Amount in Skin (% of total dose) | 7.23% | 21.78% | nih.gov |
| AAG Amount in Receptor (% of total dose) | 1.06% | 3.19% | nih.gov |
Information regarding the potential application of Fmoc-lysine derivatives in conductive soft composites is not prominent in the reviewed scientific literature.
Future Perspectives and Unexplored Research Avenues for Dilauramidoglutamide Lysine
Exploration of Novel Structural Modifications and Their Impact on Supramolecular Behavior
The distinctive supramolecular behavior of dilauramidoglutamide lysine (B10760008) is intrinsically linked to its molecular architecture. Future research will likely focus on the systematic modification of its key structural components to fine-tune its self-assembly properties. Key areas for exploration include:
Varying the Hydrophobic Chains: Altering the length, degree of saturation, and branching of the lauroyl chains could significantly influence the critical micelle concentration (CMC), aggregate morphology (e.g., spherical micelles, wormlike micelles, vesicles), and solubilizing capacity of the molecule.
Modifying the Spacer Group: The lysine spacer connecting the two lauroyl-glutamide units plays a crucial role in the molecule's geometry. Investigating alternative amino acid spacers with different side chain lengths, charges, and polarities could lead to novel supramolecular structures with tailored properties.
Altering the Polar Head Groups: While the current structure features glutamic acid residues, exploring other polar amino acids or introducing different hydrophilic moieties could impact the surfactant's interaction with aqueous environments and its responsiveness to external stimuli.
These structural modifications are anticipated to have a profound impact on the compound's supramolecular behavior, potentially leading to the formation of novel nanostructures with enhanced stability, drug-loading capacity, or stimuli-responsive characteristics.
In-depth Elucidation of Structure-Function Relationships at the Molecular and Cellular Levels
While dilauramidoglutamide lysine is known to be an effective permeation enhancer, a more detailed understanding of its interactions at the molecular and cellular levels is needed. Future investigations should aim to:
Clarify the Molecular Mechanism of Permeation Enhancement: Research suggests that gemini (B1671429) surfactants can enhance intestinal absorption by modulating tight junctions and increasing membrane fluidity. researchgate.net Further studies are needed to elucidate the specific interactions of this compound with proteins like claudins and its precise effects on the lipid bilayer of the stratum corneum and other biological membranes. researchgate.netrsc.org
Investigate Cellular Uptake and Intracellular Fate: Understanding how cells internalize this compound-based nanocarriers is crucial for its application in intracellular drug delivery. Future studies could employ advanced imaging techniques to track the endocytic pathways and subsequent intracellular trafficking of these systems.
Assess Biocompatibility and Long-Term Effects: As with any material intended for biomedical applications, a thorough evaluation of the long-term biocompatibility and potential cytotoxicity of this compound and its derivatives is essential.
A deeper understanding of these structure-function relationships will be instrumental in designing safer and more efficient drug delivery systems.
Integration with Smart Material Systems for Responsive Applications
The development of "smart" materials that respond to specific environmental cues is a rapidly growing field. The unique self-assembling nature of this compound makes it an excellent candidate for incorporation into such systems. Future research could explore:
pH-Responsive Systems: The carboxylic acid groups in the glutamic acid residues of this compound offer potential for pH-responsive behavior. researchgate.netbenthamdirect.comnih.gov This could be exploited to create drug delivery systems that release their payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. proquest.comtandfonline.com
Thermo-responsive Hydrogels: By combining this compound with thermo-responsive polymers, it may be possible to create injectable hydrogels that undergo a sol-gel transition at physiological temperatures. rsc.orgnih.govmdpi.comacs.org Such systems could serve as depots for the sustained release of therapeutics.
Enzyme-Responsive Materials: The peptide-based structure of this compound could be engineered to be cleavable by specific enzymes that are overexpressed in diseased tissues. This would enable targeted drug release at the site of action.
The integration of this compound into these smart material systems holds immense promise for the development of next-generation, targeted, and controlled-release drug delivery platforms.
Development of High-Throughput Screening Methodologies for Derivative Characterization
The exploration of novel structural modifications of this compound will necessitate the development of efficient methods for synthesizing and characterizing large libraries of derivatives. Future efforts in this area should focus on:
Automated Synthesis Platforms: Implementing robotic systems for the high-throughput synthesis of peptide-based surfactants will be crucial for rapidly generating diverse chemical libraries. efficient-robotics.comnih.govnih.gov
High-Throughput Characterization Techniques: Adapting and developing high-throughput methods to screen the physicochemical properties of these derivatives, such as their critical micelle concentration, particle size, and encapsulation efficiency, will be essential. arxiv.org
In Vitro and Ex Vivo Screening Models: The use of automated in vitro and ex vivo models, such as cell culture-based assays and skin permeation studies, will allow for the rapid evaluation of the biological activity and efficacy of new derivatives. nih.govmdpi.comresearchgate.net
These high-throughput methodologies will significantly accelerate the discovery and optimization of new this compound-based compounds with enhanced functionalities.
Unexplored Biotechnological and Biomedical Applications Beyond Current Scope
The unique properties of this compound suggest a broad range of potential applications beyond its current use as a permeation enhancer. Future research should explore its utility in a variety of cutting-edge biomedical and biotechnological fields:
Gene Delivery: Cationic gemini surfactants have shown considerable promise as non-viral vectors for gene therapy. benthamdirect.comnih.gov By modifying the structure of this compound to incorporate cationic moieties, it may be possible to develop effective and biocompatible carriers for the delivery of nucleic acids.
Antimicrobial Agents: Certain amino acid-based surfactants have demonstrated inherent antimicrobial properties. scispace.com Investigating the potential of this compound and its derivatives to combat microbial growth could open up new avenues in the development of novel antimicrobial agents and functionalized medical textiles.
Targeted Drug Delivery: The peptide component of this compound offers a scaffold for the attachment of targeting ligands, such as antibodies or peptides, that can direct drug-loaded nanoparticles to specific cells or tissues. wikipedia.orgnih.govakm.ru This could lead to the development of highly specific and effective therapies for diseases like cancer.
Regenerative Medicine: The self-assembling nature of peptide-based materials makes them attractive for applications in tissue engineering and regenerative medicine. This compound-based hydrogels could potentially be used as scaffolds to support cell growth and tissue regeneration.
The exploration of these and other novel applications will undoubtedly expand the impact of this compound in the broader scientific and medical communities.
Q & A
Basic: What are the standard protocols for synthesizing and characterizing dilauramidoglutamide lysine in laboratory settings?
Methodological Answer:
Synthesis typically involves coupling lauric acid with glutamine and lysine residues under controlled pH and temperature conditions. The molecular formula (C₄₀H₇₃N₆NaO₈) and structure should be confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Solubility in aqueous solutions should be assessed using dynamic light scattering (DLS) for aggregation studies. Purity validation requires high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm .
Basic: Which analytical techniques are most reliable for validating the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Quantify purity using a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- NMR : Analyze proton (¹H) and carbon-13 (¹³C) spectra to confirm amide bond formation and alkyl chain orientation.
- FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ for amide bonds).
- Elemental Analysis : Verify empirical composition (C, H, N, Na) against theoretical values .
Advanced: How can researchers design experiments to evaluate this compound’s permeation-enhancing mechanisms in drug delivery systems?
Methodological Answer:
- In Vitro Models : Use Caco-2 cell monolayers to measure transepithelial electrical resistance (TEER) and apparent permeability (Papp) of model drugs (e.g., insulin). Include controls with alternative enhancers (e.g., sodium caprate) .
- In Vivo Models : Conduct rat ileal instillations with fluorescent tracers (e.g., FITC-dextran) to quantify mucosal uptake. Compare bioavailability improvements (e.g., insulin absorption from 0.1% to 18.7% in rats) .
- Mechanistic Studies : Employ confocal microscopy to visualize membrane interaction or conduct circular dichroism (CD) to assess lipid bilayer disruption .
Advanced: What experimental strategies resolve contradictions in permeability data between in vitro and in vivo models?
Methodological Answer:
- Cross-Model Validation : Replicate in vitro conditions (e.g., mucus layer simulation using mucin-coated Transwell inserts) to bridge gaps with in vivo results.
- Statistical Sensitivity Analysis : Apply multiple regression models (e.g., Table 10 in ) to identify confounding variables (e.g., unmeasured nitrogen losses in balance studies) .
- Dose-Response Curves : Compare enhancer efficacy across concentration gradients to identify threshold effects .
Advanced: How should researchers assess the safety profile of this compound in biological systems?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or LDH release assays on human keratinocytes (HaCaT) or intestinal epithelial cells.
- Histopathological Analysis : Examine rat intestinal tissue post-instillation for mucosal integrity (e.g., H&E staining).
- Chronic Exposure Studies : Monitor systemic toxicity markers (e.g., liver enzymes, creatinine) over 28-day repeated-dose trials .
Basic: What are the stability considerations for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Test solubility and aggregation in buffers mimicking gastrointestinal (pH 1.2–7.4) or dermal (pH 5.5) environments.
- Thermal Stability : Conduct accelerated stability studies (25°C/60% RH and 40°C/75% RH) with periodic HPLC checks.
- Light Sensitivity : Store samples in amber vials and monitor degradation via UV-Vis spectroscopy .
Advanced: Which statistical approaches are optimal for analyzing dose-dependent effects of this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀ determination.
- ANOVA with Tukey’s Post Hoc : Compare means across multiple concentrations or treatment groups.
- Bootstrap Resampling : Estimate confidence intervals for small-sample studies (e.g., n=6 rats per group) .
Advanced: How can biophysical techniques elucidate this compound’s interactions with biological membranes?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure phase transitions in lipid bilayers to assess membrane fluidity changes.
- Fluorescence Anisotropy : Use DPH or Laurdan probes to quantify membrane rigidity.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to synthetic lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
